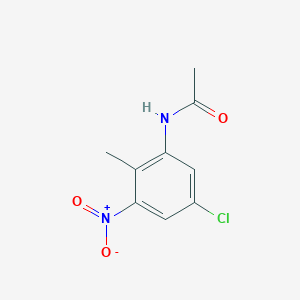

3,5-Dichloro-7-nitro-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

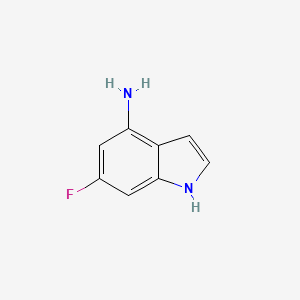

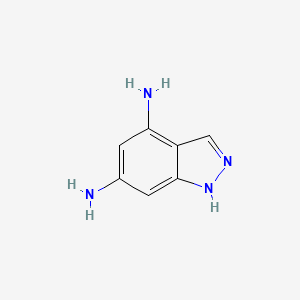

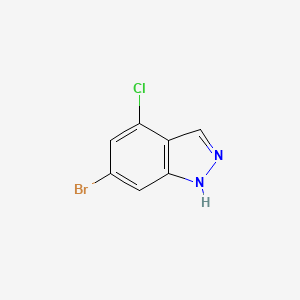

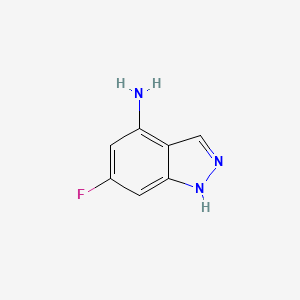

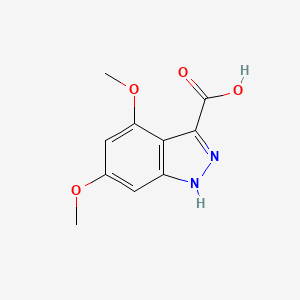

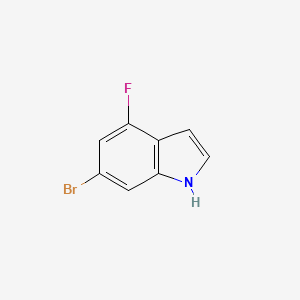

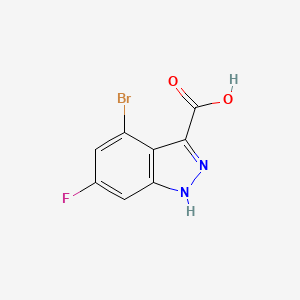

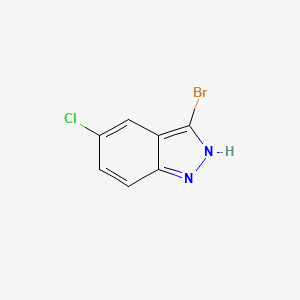

The compound 3,5-Dichloro-7-nitro-1H-indazole is a derivative of the indazole class, which is characterized by a fused five- and six-membered ring structure. Indazole derivatives are known for their diverse biological activities and have been studied for their potential pharmaceutical applications. Although the provided papers do not directly discuss 3,5-Dichloro-7-nitro-1H-indazole, they do provide insights into the structural characteristics of similar compounds, which can be extrapolated to understand the properties of the compound .

Synthesis Analysis

The synthesis of indazole derivatives typically involves the construction of the indazole core followed by the introduction of substituents at specific positions on the ring system. The papers provided do not detail the synthesis of 3,5-Dichloro-7-nitro-1H-indazole, but they do describe the crystal structures of related compounds, which suggests that similar synthetic strategies could be employed. The synthesis would likely involve steps to introduce the nitro and chloro groups at the appropriate positions on the indazole ring.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by a planar indazole ring system. In the first paper, the molecule of 3-chloro-1-methyl-5-nitro-1H-indazole is described as having a planar indazole system with the largest deviation from the mean plane being very small . This suggests that the 3,5-Dichloro-7-nitro-1H-indazole would also exhibit a planar structure, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the nitro group and the potential for substitution at the chloro positions. The papers do not provide specific reactions for 3,5-Dichloro-7-nitro-1H-indazole, but based on the structure, it can be inferred that the compound could undergo nucleophilic substitution reactions at the chloro positions and reduction of the nitro group, among others.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure. The planarity of the indazole ring system and the presence of substituents like nitro and chloro groups affect the compound's melting point, solubility, and stability. The provided papers do not discuss these properties for 3,5-Dichloro-7-nitro-1H-indazole specifically, but by analogy to the described compounds, it can be anticipated that the compound would have distinct physical and chemical properties that could be explored for various applications .

科学的研究の応用

Inhibitory Properties and Molecular Structure 3,5-Dichloro-7-nitro-1H-indazole, as a variant of 7-nitro-1H-indazole, has been identified as an inhibitor of nitric oxide synthase. The crystal structure of this compound reveals an intramolecular hydrogen bond between the nitro group and the NH group of the indazole ring. Additionally, the structure is stabilized by intermolecular hydrogen bonding and indazole.indazole interactions (Sopková-de Oliveira Santos, Collot, & Rault, 2000).

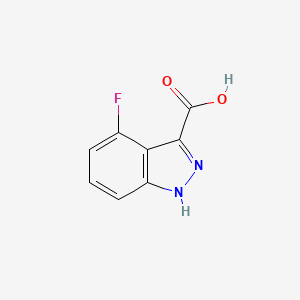

Synthesis and Chemical Biology Applications Indazoles, including variants like 3,5-Dichloro-7-nitro-1H-indazole, are crucial in chemical biology and medicinal chemistry due to their biological relevance. The Davis-Beirut reaction (DBR) provides a robust method for constructing 2H-indazoles and their derivatives, with a wide array of potential biomedical applications. The diverse products obtained from this synthesis method highlight the chemical versatility of indazoles (Zhu, Haddadin, & Kurth, 2019).

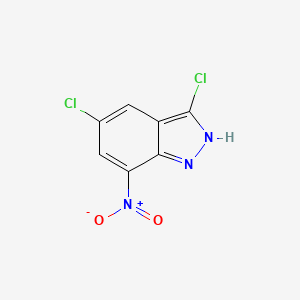

Medicinal Chemistry and Kinase Inhibition Indazole derivatives, including 3,5-Dichloro-7-nitro-1H-indazole, are increasingly significant in medicinal chemistry, particularly as kinase inhibitors. 1H-indazole-3-carboxaldehydes, a key intermediate in synthesizing polyfunctionalized 3-substituted indazoles, can be accessed through a general procedure involving the nitrosation of indoles. This highlights the compound's potential in developing targeted therapeutic agents (Chevalier et al., 2018).

Structural and Chemical Properties The crystal structure of 3,5-Dichloro-7-nitro-1H-indazole and its derivatives often involve close interactions, such as hydrogen bonds and pi-stacking, contributing to the stability and properties of these compounds. These interactions are crucial in understanding the compound's behavior in various applications, including materials science and pharmaceuticals (Gzella & Wrzeciono, 2001).

Safety And Hazards

The safety data sheet for similar compounds suggests that they may be considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity (single exposure) may occur, with the respiratory system being a potential target .

特性

IUPAC Name |

3,5-dichloro-7-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(10-11-7(4)9)5(2-3)12(13)14/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELXRSVXPWIVOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646677 |

Source

|

| Record name | 3,5-Dichloro-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloro-7-nitro-1H-indazole | |

CAS RN |

316810-83-0 |

Source

|

| Record name | 3,5-Dichloro-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-7-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。